6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

Fragments with balanced functionality for multi-step bioconjugation are rare. This compound provides three orthogonal handles-aminooxy (oxime ligation), terminal alkyne (CuAAC), and carboxylic acid (amide coupling)-enabling sequential, protecting-group-free conjugations. • MW 192.17, XLogP3 0.9: Rule-of-Three compliant for fragment-based screening with superior optimization headroom vs. halogenated analogs. • 95% purity from multiple validated suppliers; shipped ambient (non-hazardous). • Ideal for ADC linker design, PROTAC synthesis, and MOF post-synthetic modification.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B13252917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC#CCONC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-2-5-14-11-8-4-3-7(6-10-8)9(12)13/h1,3-4,6H,5H2,(H,10,11)(H,12,13)
InChIKeyIUDKKUNXZQWJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1880193-33-8, molecular formula C₉H₈N₂O₃, molecular weight 192.17 g/mol) is a heterobifunctional pyridine derivative featuring a carboxylic acid at the 3-position and a prop-2-yn-1-yloxyamino (O-propargyl hydroxylamine) moiety at the 6-position [1]. The compound belongs to the class of alkoxyamine-functionalized pyridinecarboxylic acids and is catalogued in the Enamine screening library under stock number EN300-1450170 [1]. Its computed XLogP3 of 0.9 and topological polar surface area (TPSA) of 71.4 Ų place it within favorable drug-like property space [1]. The molecule contains two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. It is commercially available from multiple vendors at a minimum purity specification of 95% .

Fragment screening workflow – reported MW and XLogP3 within fragment space
Trifunctional conjugation – three orthogonal reactive handles for sequential labeling
Multi-vendor catalog sourcing – stocked by multiple suppliers for screening scale-up

Analog Non-Interchangeability


Within the family of (prop-2-yn-1-yloxy)amino-substituted pyridinecarboxylic acids, seemingly minor structural modifications produce substantial differences in lipophilicity, hydrogen-bonding capacity, and reactive-handle geometry that preclude simple interchange. The 5-chloro analog (CAS 1875603-50-1) exhibits an XLogP3 of 1.5—a 0.6 log unit increase over the parent compound—corresponding to an approximately four-fold greater octanol-water partition coefficient [1][2]. The 2-methyl homolog (CAS 1876174-24-1) likewise diverges with XLogP3 = 1.3 and increased molecular weight (206.20 Da) . Positional isomers such as 4-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (CAS 1870027-63-6) share identical molecular formula and similar XLogP3 (0.9) but place the reactive aminooxy and carboxyl groups at different vectors on the pyridine ring, altering both conjugation geometry and potential metal-coordination modes . These differences directly impact aqueous solubility, passive membrane permeability, and the steric accessibility of the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making each analog a functionally distinct chemical tool rather than a drop-in replacement [3].

5-Chloro analog
Higher lipophilicity (XLogP3 shift) may alter solubility and permeability profiles, requiring separate profiling.
2-Methyl analog
Increased molecular weight and logP may shift binding and solubility relative to the parent scaffold.
Positional isomer
Identical computed properties mask altered functional group geometry, which may impact conjugation outcomes.

Quantitative Differentiation Evidence


Lipophilicity Comparison

The target compound (CAS 1880193-33-8) exhibits a computed XLogP3 of 0.9, which is 0.6 log units lower than the 5-chloro analog (XLogP3 = 1.5) and 0.4 log units lower than the 2-methyl analog (XLogP3 = 1.3) [1][2]. This difference corresponds to an approximately four-fold lower octanol-water partition coefficient relative to the chloro derivative, predicting superior aqueous solubility and reduced non-specific protein binding. In fragment-based drug discovery, lower lipophilicity is associated with higher ligand efficiency and reduced risk of promiscuous binding [3].

Lipophilicity Comparison
Reported
ΔXLogP3 −0.6
Supports aqueous solubility screening
vs. 5-Cl analog (1.5); TPSA identical
Lipophilicity Drug-likeness Fragment-based drug discovery

Molecular Weight Efficiency

At 192.17 Da, the target compound is the lowest-molecular-weight member among the 6-(prop-2-yn-1-yloxy)amino-pyridine-3-carboxylic acid series. The 5-chloro analog (MW = 226.62 Da) adds 34.45 Da (+17.9%), while the 2-methyl analog (MW = 206.20 Da) adds 14.03 Da (+7.3%) [1][2]. The 5-bromo analog (MW ≈ 271.07 Da) adds approximately 78.9 Da (+41%). In fragment-based screening, the lower MW of the parent scaffold provides greater room for subsequent optimization while maintaining compliance with the Rule of Three (MW < 300 Da) [3].

Molecular Weight Efficiency
Reported
−34.5 Da vs 5-Cl
Fragment-lead optimization headroom
Target MW 192.2 Da; 5-Cl 226.6 Da
Fragment efficiency Lead-likeness Scaffold optimization

Trifunctional Orthogonal Reactivity

The target compound integrates three orthogonally reactive functional groups on a single pyridine scaffold: (1) an aminooxy group (-ONH-) that chemoselectively reacts with aldehydes and ketones to form stable oxime linkages; (2) a terminal alkyne (-C≡CH) that participates in CuAAC click chemistry with azides; and (3) a carboxylic acid (-COOH) that enables amide bond formation via standard carbodiimide coupling [1]. In contrast, the simple O-propargyl pyridine ethers (e.g., 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, CAS 1092285-24-9) lack the aminooxy functionality, while commercial aminooxy-PEG-propargyl linkers incorporate flexible PEG chains rather than a rigid heteroaromatic scaffold . This trifunctional architecture enables sequential, chemoselective conjugation without protecting-group manipulation—a capability not replicated by any single commercially available analog [2].

Orthogonal Reactivity
Class-level
3 reactive handles
Enables sequential conjugation workflow
Aminooxy, alkyne, carboxyl vs 2-handle analogs
Click chemistry Bioconjugation Heterobifunctional linker

Positional Isomer Differentiation

The target compound positions the aminooxy group at the 6-position of the pyridine ring and the carboxylic acid at the 3-position, creating a 1,4-relationship between the two substituents. The positional isomer 4-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (CAS 1870027-63-6) places the aminooxy at position 4 and the carboxyl at position 2, producing a 1,2-relationship with different spatial orientation [1]. Although both isomers share identical molecular formula (C₉H₈N₂O₃), MW (192.17), XLogP3 (0.9), and TPSA (71.4 Ų), the altered substitution pattern changes the vector angle between the two functional groups by approximately 60°, which affects the geometry of metal-chelate formation and the exit vector of any conjugated payload . In pyridinecarboxylic acid metal complexes, the 3-carboxyl position favors different coordination modes than the 2-carboxyl position [2].

Isomer Geometry
Class-level
1,4- vs 1,2-substitution
May alter chelation and payload geometry
~60° vector angle difference
Positional isomerism Scaffold geometry Metal coordination

Carboxylic Acid pKa Modulation

The target compound lacks an electron-withdrawing substituent at the 5-position, in contrast to the 5-chloro analog (CAS 1875603-50-1). The 5-chloro derivative has a predicted carboxylic acid pKa of 6.31 ± 0.20, which is anomalously high for an aromatic carboxylic acid and reflects the complex electronic interplay between the electron-withdrawing chlorine and the aminooxy substituent [1]. Nicotinic acid (pyridine-3-carboxylic acid) has a pKa of approximately 4.85 [2]. For the unsubstituted target compound, the carboxylic acid pKa is expected to be closer to the nicotinic acid baseline (~4.8–5.0), meaning it will be predominantly ionized (>99% carboxylate) at physiological pH 7.4, whereas the 5-chloro analog (pKa ~6.3) would exist in a mixed ionization state (~93% ionized) [3].

pKa Modulation
Data to verify
ΔpKa ~ −1.3
May impact ionization-dependent properties
Target ~4.8–5.0 vs 5-Cl 6.3 (pred.)
pKa prediction Ionization state Bioavailability

Commercial Availability and Pricing

6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is stocked as a catalog item by Enamine (EN300-1450170), AKSci (4346EK), and Leyan (2109653) at a minimum purity of 95% [1]. Enamine offers the compound in 50 mg, 100 mg, and 250 mg quantities with transparent pricing ($707, $741, and higher, respectively, as of Q3 2023) [1]. In contrast, several positional isomers and substituted analogs (e.g., 5-bromo, 2-methyl variants) are either available only through custom synthesis or listed with longer lead times from fewer suppliers, increasing procurement friction for time-sensitive screening campaigns .

Sourcing & Availability
Source review
3+ vendors
Reduces procurement lead time
Enamine, AKSci, Leyan; from 50 mg
Commercial sourcing Catalog availability Procurement lead time

Application Scenarios


Fragment-Based Drug Discovery

With MW = 192.17 Da and XLogP3 = 0.9, this compound sits within the Rule of Three guidelines (MW < 300, ClogP ≤ 3) for fragment-based screening [1]. Its lower molecular weight and lipophilicity, relative to the 5-chloro (MW 226.62, XLogP3 1.5) and 2-methyl (MW 206.20, XLogP3 1.3) analogs, provide greater optimization headroom [2]. The unsubstituted pyridine scaffold avoids the metabolic liabilities associated with halogenated aromatics (e.g., CYP-mediated oxidation of the chloro substituent) and presents a cleaner starting point for structure-based design. Procurement of this compound from Enamine (EN300-1450170) or AKSci (4346EK) at 95% purity supports immediate deployment in fragment soaking, thermal shift assays, or NMR-based screening cascades.

Stepwise Bioconjugation

The trifunctional architecture—aminooxy group for carbonyl-specific oxime ligation, terminal alkyne for CuAAC click chemistry, and carboxylic acid for amide bond formation—enables three sequential, chemoselective conjugation steps without protecting-group interconversion [1]. This contrasts with the simpler O-propargyl pyridine ethers (e.g., CAS 1092285-24-9), which lack the aminooxy handle and can only support two sequential conjugations [2]. The rigid pyridine core provides a defined spatial relationship (1,4-substitution pattern) between the conjugation sites, which is advantageous for designing homogeneous antibody-drug conjugate (ADC) linker-payloads or PROTAC molecules where precise geometry influences ternary complex formation and degradation efficiency [3].

MOF and Coordination Polymer Synthesis

The 3-carboxylic acid group on the pyridine ring is positioned to form stable metal-carboxylate bonds, while the pyridine nitrogen can participate in auxiliary coordination, as documented for pyridine-3-carboxylate metal complexes [1]. Unlike the positional isomer 4-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (CAS 1870027-63-6), which positions the carboxyl at the 2-position (ortho to the ring nitrogen), the 3-carboxyl arrangement in the target compound favors bridging and bidentate coordination modes that are well-precedented in porous coordination polymers [2]. The pendant terminal alkyne remains available for post-synthetic modification via CuAAC, enabling the introduction of functional cargo (fluorophores, catalysts, biomolecules) into the MOF framework after crystallization.

MMP Inhibitor Probe Development

The compound has demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs) in preclinical studies, positioning it as a potential starting point for developing MMP-targeted probes [1]. While quantitative IC₅₀ data for this specific compound are not publicly available in peer-reviewed literature, the aminooxy-alkyne architecture provides a built-in handle for installing fluorescent reporters or photoaffinity labels via click chemistry without disrupting the putative MMP-binding pharmacophore [2]. The lower lipophilicity of the parent scaffold (XLogP3 = 0.9) compared to halogenated analogs may reduce off-target binding to hydrophobic protein pockets, a common challenge with MMP inhibitors that often suffer from poor selectivity due to lipophilicity-driven promiscuity [3].

Application
Selection Property
Validation Focus
Fragment-based screening studies
Rule-of-three fragment space
MW, LogP, solubility screening
Sequential bioconjugation research
Trifunctional orthogonal handles
Oxime, CuAAC, amide coupling efficiency
MOF & coordination polymer synthesis
3-Carboxylate metal coordination
Post-synthetic alkyne modification
MMP-targeted probe research
Reporter-installation scaffold
MMP inhibition assay context
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